molecular formula C11H18N4O B6630337 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one

1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one

Cat. No. B6630337
M. Wt: 222.29 g/mol
InChI Key: LYHJFEATRNATBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one is a novel compound that has gained significant attention in scientific research. It is a pyrrolidinone derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity and synaptic plasticity. It has also been shown to interact with various receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and sedative effects. It has also been shown to enhance cognitive function and memory retention in animal models. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects, which can reduce the cost of experiments. Additionally, it has a low toxicity profile, which makes it safe to use in animal models. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one. One direction is to further explore its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its effects on the immune system, as it has been shown to have immunomodulatory effects in vitro. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal signaling and synaptic plasticity.

Synthesis Methods

The synthesis of 1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one involves the reaction of 1-methylpyrazole-4-carbaldehyde with 3-amino-1-methylpyrrolidin-2-one in the presence of a reducing agent. The reaction proceeds through a condensation reaction followed by reduction to give the desired product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

1-Methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its potential as a cognitive enhancer and anxiolytic agent. In neuroscience, it has been studied for its effects on neuronal signaling and synaptic plasticity.

properties

IUPAC Name

1-methyl-3-[1-(1-methylpyrazol-4-yl)ethylamino]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(9-6-12-15(3)7-9)13-10-4-5-14(2)11(10)16/h6-8,10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHJFEATRNATBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NC2CCN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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